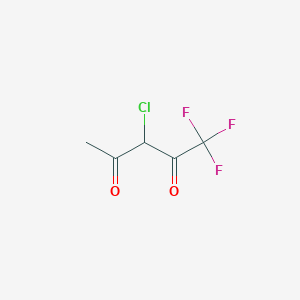

3-Chloro-1,1,1-trifluoropentane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoro-acetylacetone (TFAA), is a compound with the molecular formula C5H5F3O2 . It’s used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2,4-pentanedione involves a Claisen condensation reaction using trifluoroacetic ethyl ester and acetone as raw materials . The optimal conditions for this synthesis include using a sodium ethoxide solution in ethanol as a catalyst, anhydrous ether as a solvent, and a reaction temperature of 30°C for 2 hours .Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2,4-pentanedione has been investigated using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2,4-pentanedione is a liquid with a refractive index of 1.388 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . It has a boiling point of 105-107 °C (lit.) .科学的研究の応用

Molecular Structure Analysis

One major application of 3-Chloro-1,1,1-trifluoropentane-2,4-dione is in the study of molecular structures and vibrational assignments. For example, Tayyari et al. (2008) investigated the molecular structure of closely related compounds through ab initio and Density Functional Theory (DFT) calculations. This study highlighted the energy difference between stable cis-enol forms and compared calculated vibrational frequencies with experimental results, demonstrating excellent agreement and providing insights into molecular behavior and hydrogen bonding strength Tayyari et al., 2008.

Synthesis and Reactivity

3-Chloro-1,1,1-trifluoropentane-2,4-dione serves as a key reagent in synthetic chemistry, facilitating the creation of complex molecules. Zhilina et al. (2012) explored its reactivity in the synthesis of fluorinated 1,3-enaminoketones, leading to novel compounds with potential applications in material science and catalysis Zhilina et al., 2012.

Material Science Applications

In material science, 3-Chloro-1,1,1-trifluoropentane-2,4-dione contributes to the development of new materials with specialized properties. For instance, Sevast’yanov et al. (2008) synthesized lead(II) complexes with this compound, examining their structures, thermochemical properties, and potential applications in electronics and catalysis Sevast’yanov et al., 2008.

Antimicrobial and Detoxification Applications

Research by Ren et al. (2009) expanded the application horizon by utilizing derivatives of 3-Chloro-1,1,1-trifluoropentane-2,4-dione in the development of N-halamine-coated cotton fabrics for antimicrobial and detoxification purposes. This innovative approach leverages the chemical stability and reactive nature of fluorinated compounds for practical applications in healthcare and environmental protection Ren et al., 2009.

作用機序

Target of Action

Similar compounds such as 1,1,1-trifluoro-2,4-pentanedione have been used in the preparation of various derivatives , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can form complexes with metal ions , which could potentially alter the function of metal-dependent enzymes or proteins.

Biochemical Pathways

Based on its structural similarity to 1,1,1-trifluoro-2,4-pentanedione, it may be involved in the formation of various derivatives .

Result of Action

Similar compounds have been used in the preparation of various derivatives , suggesting that it may have a wide range of potential effects.

Action Environment

It is known that similar compounds should be stored at 2-8°c and kept away from open flames, hot surfaces, and sources of ignition .

Safety and Hazards

特性

IUPAC Name |

3-chloro-1,1,1-trifluoropentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXAAOXKPUNPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,1,1-trifluoropentane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)

![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)

![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)